![molecular formula C24H21NO3 B2542881 7-[(3,5-二甲基苯基)氨基]-3-(2-甲氧基苯基)香豆素-4-酮 CAS No. 879926-92-8](/img/no-structure.png)

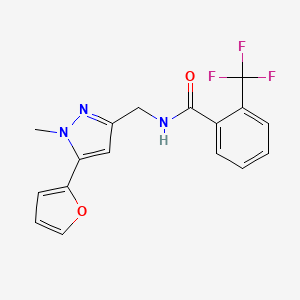

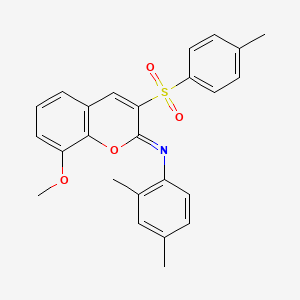

7-[(3,5-二甲基苯基)氨基]-3-(2-甲氧基苯基)香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

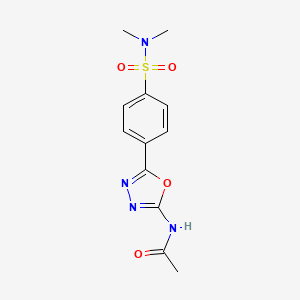

Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable types of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .

Chemical Reactions Analysis

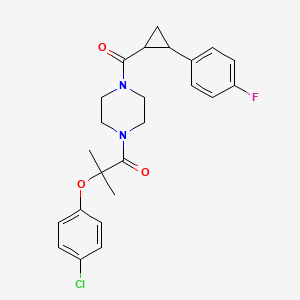

A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .

科学研究应用

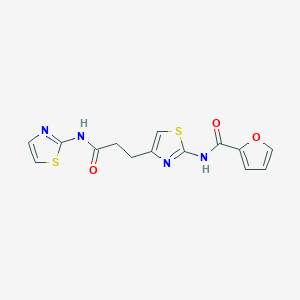

Anti-Inflammatory Activity

Diosmetin has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators. Researchers have investigated its potential in managing inflammatory diseases, such as arthritis and colitis .

Antioxidant Properties

As a flavonoid, diosmetin scavenges free radicals and protects cells from oxidative damage. Its antioxidant activity contributes to overall health and may play a role in preventing chronic diseases .

Anticancer Potential

Diosmetin exhibits antiproliferative and apoptotic effects in cancer cells. Researchers have explored its role in various cancers, including breast, lung, and colon cancer. It interferes with cancer cell growth and survival pathways .

Neuroprotective Effects

Some studies indicate that diosmetin may protect neurons from oxidative stress and neuroinflammation. Its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants further investigation .

Skin Health and Wound Healing

Diosmetin has been investigated for its wound-healing properties. It promotes collagen synthesis, accelerates tissue repair, and exhibits anti-inflammatory effects. Topical formulations containing diosmetin could benefit wound healing .

Deng, X., Hao, H., Chen, X., et al. (2018). Preparation, characterization, and pharmacokinetics of two solid dispersion systems of diosmetin. Chinese Traditional and Herbal Drugs, 49(24), 5787–5793. Link

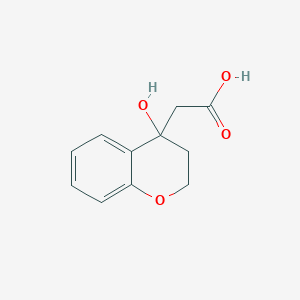

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves the condensation of 3-(2-methoxyphenyl)chromen-4-one with 3,5-dimethylaniline in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2-methoxyphenyl)chromen-4-one", "3,5-dimethylaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)chromen-4-one and 3,5-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one as a solid." ] } | |

CAS 编号 |

879926-92-8 |

产品名称 |

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one |

分子式 |

C24H21NO3 |

分子量 |

371.436 |

IUPAC 名称 |

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |

InChI 键 |

IFHYRLLMDMBFON-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)

![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)